molecular formula C25H31NO3 B13783628 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate CAS No. 6606-04-8

9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate

Cat. No.: B13783628
CAS No.: 6606-04-8
M. Wt: 393.5 g/mol
InChI Key: VXJHNWQRVGWJIG-UHFFFAOYSA-N
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Description

9-(2-Hydroxypropyl)-9-azabicyclo(331)nonane benzilate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-azabicyclo(3.3.1)nonane with 2-hydroxypropyl bromide under basic conditions to form the intermediate 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane. This intermediate is then reacted with benzilic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce various esters or ethers.

Scientific Research Applications

9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane (9-BBN): A related compound used in organic synthesis.

    Bicyclo[3.3.1]nonane-2,4,9-trione: Known for its biological activity, including anticancer properties.

Uniqueness

9-(2-Hydroxypropyl)-9-azabicyclo(331)nonane benzilate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

6606-04-8

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

1-(9-azabicyclo[3.3.1]nonan-9-yl)propan-2-yl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C25H31NO3/c1-19(18-26-22-14-8-15-23(26)17-9-16-22)29-24(27)25(28,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,19,22-23,28H,8-9,14-18H2,1H3

InChI Key

VXJHNWQRVGWJIG-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2CCCC1CCC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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